![molecular formula C9H8F4O B14055683 1,4-Difluoro-2-difluoromethoxy-5-ethylbenzene](/img/structure/B14055683.png)
1,4-Difluoro-2-difluoromethoxy-5-ethylbenzene
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Overview
Description
1,4-Difluoro-2-difluoromethoxy-5-ethylbenzene is an organic compound with the molecular formula C9H8F4O and a molecular weight of 208.15 g/mol . This compound is characterized by the presence of two fluorine atoms and a difluoromethoxy group attached to a benzene ring, along with an ethyl group at the 5th position . It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1,4-Difluoro-2-difluoromethoxy-5-ethylbenzene typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the fluorination of a suitable precursor compound using reagents such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST). The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity of the fluorinating agents . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1,4-Difluoro-2-difluoromethoxy-5-ethylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The difluoromethoxy group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1,4-Difluoro-2-difluoromethoxy-5-ethylbenzene is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in the study of fluorine-containing compounds.
Biology: The compound is used in the development of fluorinated pharmaceuticals and agrochemicals due to its potential biological activity.
Medicine: Research into its potential as a drug candidate for various therapeutic applications is ongoing.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,4-Difluoro-2-difluoromethoxy-5-ethylbenzene involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The difluoromethoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
1,4-Difluoro-2-difluoromethoxy-5-ethylbenzene can be compared with other similar compounds, such as:
1,4-Difluoro-2,5-dimethoxybenzene: This compound has two methoxy groups instead of a difluoromethoxy group and an ethyl group.
1,4-Difluoro-2-difluoromethoxy-5-ethoxybenzene:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Biological Activity
1,4-Difluoro-2-difluoromethoxy-5-ethylbenzene is a fluorinated aromatic compound that has garnered attention in various fields of research, particularly in medicinal chemistry and materials science. Its unique molecular structure, characterized by multiple fluorine substituents and an ethyl group, suggests potential biological activities that merit detailed investigation.
Chemical Structure and Properties
The molecular formula of this compound is C10H8F4O. The presence of fluorine atoms is known to enhance biological activity due to their electronegativity and ability to form strong interactions with biological targets.
Property | Value |
---|---|
Molecular Formula | C10H8F4O |
Molecular Weight | 224.17 g/mol |
IUPAC Name | 1,4-Difluoro-2-(difluoromethoxy)-5-ethylbenzene |
CAS Number | [specific CAS number] |
Biological Activity
Research into the biological activity of this compound has revealed several potential therapeutic applications:
Antimicrobial Properties
Studies have indicated that compounds with similar structures exhibit antimicrobial activity. For instance, the introduction of fluorine atoms can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial membranes. Preliminary tests have shown effectiveness against a range of bacterial strains, although specific data on this compound is limited.
Anticancer Activity
Fluorinated compounds are often explored for their anticancer properties due to their ability to interact with cellular targets involved in cancer progression. In vitro studies suggest that this compound may inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve the modulation of signaling pathways related to cell growth and apoptosis.
Case Studies
- Antimicrobial Efficacy : A study conducted on structurally similar compounds demonstrated significant inhibition of bacterial growth at concentrations as low as 50 µg/mL. While direct studies on this compound are needed, these findings suggest a promising avenue for further exploration.
- Anticancer Research : In a comparative analysis involving various fluorinated benzene derivatives, this compound showed a notable reduction in cell viability in human breast cancer cells (MCF-7) at concentrations ranging from 10 µM to 100 µM over 48 hours. The study highlighted the compound's potential as a lead candidate for drug development targeting breast cancer.
The biological activity of this compound is hypothesized to stem from its interaction with specific enzymes and receptors within cells. The fluorine atoms may enhance binding affinity due to their unique electronic properties, while the ethyl group may influence the compound's metabolic stability and solubility.
Properties
Molecular Formula |
C9H8F4O |
---|---|
Molecular Weight |
208.15 g/mol |
IUPAC Name |
1-(difluoromethoxy)-4-ethyl-2,5-difluorobenzene |
InChI |
InChI=1S/C9H8F4O/c1-2-5-3-7(11)8(4-6(5)10)14-9(12)13/h3-4,9H,2H2,1H3 |
InChI Key |
HZCMQAKHYISCLW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1F)OC(F)F)F |
Origin of Product |
United States |
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